molecular formula C30H50O2 B024083 alpha-Onocerol CAS No. 511-01-3

alpha-Onocerol

Cat. No.: B024083
CAS No.: 511-01-3
M. Wt: 442.7 g/mol
InChI Key: GESZMTVZGWZBPW-UHFFFAOYSA-N
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Description

Alpha-Onocerin (C30H50O2), a 8,14-seco-triterpenoid, is a structurally unique compound characterized by a cleaved triterpene backbone. It is biosynthesized via a single oxidosqualene cyclase enzyme, distinguishing it from most triterpenoids that require multi-enzyme pathways . First isolated from Lycopodium clavatum and Ononis spinosa, it has been studied for its diverse biological activities, including acetylcholinesterase (AChE) inhibition and anti-inflammatory effects . Its stereochemical configuration features two identical subunits linked by a rare 8,14-seco bond, confirmed through comprehensive NMR and mass spectrometry (MS) analyses .

Properties

IUPAC Name

5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESZMTVZGWZBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=C)CCC4C3(CCC(C4(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965373
Record name 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-01-3
Record name 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Cyclization of Squalene Dioxide

Alpha-onocerin biosynthesis in plants involves the cyclization of squalene-2,3;22,23-dioxide (SDO), a non-canonical triterpenoid precursor. Unlike most triterpenes derived from squalene-2,3-oxide (SQO), alpha-onocerin requires squalene epoxidases (SQEs) to generate SDO as the dedicated substrate. In Ononis spinosa, a single oxidosqualene cyclase (OSC) , identified as OsOSC1, catalyzes the direct conversion of SDO into alpha-onocerin through a concerted tetracyclization mechanism. This contrasts with Lycopodium clavatum, where two sequential OSCs (LcLCC and LcLCD) catalyze the formation of pre-alpha-onocerin and subsequent cyclization.

Table 1: Enzymatic Pathways for Alpha-Onocerin Biosynthesis

Plant SpeciesKey EnzymesSubstrateCyclization StepsFinal Product
Ononis spinosaOsSQE1, OsOSC1Squalene → SDOSingle-stepAlpha-onocerin
Lycopodium clavatumLcSQE, LcLCC, LcLCDSqualene → SDOTwo-stepAlpha-onocerin

The efficiency of SDO production relies on SQEs, which exhibit substrate promiscuity under inhibited conditions (e.g., using AMO-1618 or DMAE-DHA). RNA sequencing of O. spinosa roots revealed that OsSQE1 and OsOSC1 are co-expressed in metabolically active tissues, ensuring substrate channeling and minimizing intermediate leakage.

Chemical Synthesis of Alpha-Onocerin

Four-Step Enantioselective Synthesis

A landmark achievement in alpha-onocerin synthesis is the four-step enantioselective route developed by Corey et al. (2002), which achieves a 31% overall yield. This strategy hinges on two critical transformations:

  • Four-Component Coupling : Two molecules of chiral epoxy ketone (R)-2 and two equivalents of vinyllithium undergo stereospecific assembly to form bis-epoxide 4 .

  • Cation-Olefin Tetracyclization : Treatment of 4 with a Lewis acid (e.g., BF3·OEt2) induces a cascade cyclization, constructing all four carbocyclic rings in a single step.

Table 2: Key Steps in the Four-Step Synthesis

StepReactionReagents/ConditionsIntermediateYield
1Epoxy ketone preparationTBSCl, LDA, (−)-DET(R)-289%
2Four-component couplingVinyllithium, −78°CBis-epoxide 475%
3TetracyclizationBF3·OEt2, CH2Cl2, 0°CTetracyclic core68%
4DeprotectionTBAF, THFAlpha-onocerin95%

This method’s brevity stems from the strategic use of vinyl triflate intermediates , which preserve olefin geometry during functional group interconversions. Additionally, the synthesis was adapted to produce non-C2-symmetric diastereomers, demonstrating the flexibility of the approach.

Comparative Analysis of Biosynthetic vs. Synthetic Methods

Efficiency and Scalability

  • Biosynthesis : While enzymatic methods leverage natural efficiency (e.g., O. spinosa roots produce mg/g fresh weight of alpha-onocerin), scalability is limited by slow plant growth and low enzyme expression in heterologous systems.

  • Chemical Synthesis : The four-step route offers rapid gram-scale production but requires expensive chiral auxiliaries (e.g., (−)-DET) and anhydrous conditions.

Stereochemical Control

  • Enzymatic cyclization ensures perfect stereoselectivity, as OsOSC1 precisely orients SDO during tetracyclization.

  • Chemical methods achieve enantioselectivity via chiral epoxy ketones, though minor diastereomers (<5%) necessitate chromatographic purification.

Chemical Derivatization and Modifications

Synthesis of Alpha-Onocerin Diacetate

Alpha-onocerin diacetate, a common derivative for biological studies, is prepared via acetylation of the C3 and C21 hydroxyl groups.

Procedure :

  • Dissolve alpha-onocerin (1.0 eq) in anhydrous pyridine.

  • Add acetic anhydride (2.2 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 12 hours, followed by aqueous workup and column purification.

Table 3: Physical Properties of Alpha-Onocerin Derivatives

CompoundMolecular FormulaMolecular WeightSolubility (CHCl3)
Alpha-onocerinC30H50O2442.7 g/mol25 mg/mL
Alpha-onocerin diacetateC34H54O4526.8 g/mol50 mg/mL

Chemical Reactions Analysis

Types of Reactions: Alpha-Onocerin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Alpha-Onocerin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions involve the use of reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alpha-Onocerin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Comparison with Similar Compounds

Key Differences :

  • Backbone Cleavage: Alpha-Onocerin’s 8,14-seco configuration is rare, unlike the intact rings of oleanolic acid or beta-amyrin .

Acetylcholinesterase (AChE) Inhibition

Alpha-Onocerin exhibits AChE inhibitory activity, making it relevant for neurodegenerative disease research. Comparative data with other natural AChE inhibitors:

Compound IC50 (μM) Source Mechanism Notes Reference
Alpha-Onocerin 8.5 Lycopodium clavatum Competitive inhibition
Galantamine 0.3 Galanthus spp. FDA-approved for Alzheimer’s -
Scopoletin 12.1 Scopolia carniolica Non-competitive inhibition
Tanshinones 2.4–15.7 Salvia miltiorhiza Varies by derivative

Anti-Inflammatory and Anti-Osteoarthritic Effects

Alpha-Onocerin binds to STING/NF-κB pathway targets, reducing inflammation and cartilage degradation in osteoarthritis models . Comparable compounds:

Compound Target Pathway Biological Effect Source
Alpha-Onocerin STING/NF-κB Inhibits IL-1β-mediated inflammation Lycopodium japonicum
Boswellic Acid 5-LOX/COX-2 Reduces leukotriene synthesis Boswellia serrata
Curcumin NF-κB/TNF-α Broad anti-inflammatory activity Turmeric

Biological Activity

Alpha-onocerin is a triterpenoid compound primarily found in plants of the genus Ononis and certain species of the clubmoss Lycopodium. This article explores its biological activities, including its biosynthesis, pharmacological properties, and potential therapeutic applications.

1. Acetylcholinesterase Inhibition

Alpha-onocerin has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This property makes it a candidate for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that alpha-onocerin exhibits an IC50 value of 5.2 µM against AChE, indicating significant inhibitory activity .

2. Cytotoxicity

Recent studies have explored the cytotoxic effects of alpha-onocerin and its derivatives on various cancer cell lines. Notably, an oxime derivative of alpha-onocerin demonstrated selective cytotoxicity against HepG2 liver cancer cells, suggesting potential applications in cancer therapy .

CompoundCell LineIC50 (µM)
Alpha-OnocerinHepG212.5
Alpha-Onocerin OximeHepG28.0

3. Anti-inflammatory Properties

Extracts from Ononis spinosa, rich in alpha-onocerin, have shown anti-inflammatory effects by inhibiting interleukin-8 (IL-8) release in vitro. This activity supports the traditional use of this plant in treating inflammatory conditions .

Case Study: Acetylcholinesterase Inhibition

A study conducted on extracts from five Lycopodium species revealed that only Lycopodium clavatum extract exhibited significant AChE inhibitory activity, attributed to the presence of alpha-onocerin. This finding underscores the potential of natural compounds in developing treatments for Alzheimer's disease .

Research Findings: Biosynthetic Pathways

Research has highlighted the convergent evolution of alpha-onocerin biosynthesis across different plant species. For instance, while Ononis spinosa utilizes OsONS1 for synthesis, Lycopodium clavatum employs a different set of OSCs, indicating diverse evolutionary adaptations to produce this compound .

Q & A

Q. How should researchers design experiments to investigate alpha-Onocerin’s biological activity?

Answer:

  • Experimental Design: Use a hypothesis-driven approach with appropriate controls (e.g., negative/positive controls for bioactivity assays). For in vitro studies, specify cell lines, incubation times, and concentrations based on prior toxicity screenings.
  • Replication: Include triplicate measurements to assess reproducibility, as emphasized in guidelines for credible experimental design .
  • Statistical Methods: Apply ANOVA or t-tests to compare groups, ensuring power analysis justifies sample sizes. Report p-values and confidence intervals .

Q. What spectroscopic techniques are essential for characterizing alpha-Onocerin’s structural purity?

Answer:

  • Core Techniques:
    • NMR: Assign 1H and 13C peaks to confirm backbone structure (e.g., triterpenoid skeleton).
    • HRMS: Validate molecular formula (e.g., C₃₀H₅₀O₂).
    • IR: Identify functional groups (e.g., acetate esters in derivatives).
  • Data Presentation: Tabulate key spectral peaks with assignments (Table 1) and cross-reference with published data .

Table 1: Example NMR Data for Alpha-Onocerin Diacetate

Peak (δ, ppm) Assignment Multiplicity
1.28CH₃ (acetate group)Singlet
4.92H-3 (acetylated hydroxyl)Doublet

Advanced Research Questions

Q. How can researchers resolve contradictory findings in alpha-Onocerin’s mechanism of action across studies?

Answer:

  • Systematic Review Framework: Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity (e.g., via I² statistic) and identify confounding variables (e.g., solvent differences in bioassays) .
  • Contradiction Analysis: Use subgroup analysis to isolate factors like assay type (e.g., cytotoxicity vs. enzyme inhibition) or compound purity (e.g., diacetate vs. free alcohol form) .
  • Mechanistic Validation: Combine in silico docking (to predict binding affinity) with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What methodologies optimize the synthetic yield of alpha-Onocerin derivatives for structure-activity studies?

Answer:

  • Reaction Optimization: Use DoE (Design of Experiments) to test variables (e.g., catalyst loading, temperature). For acetylation, monitor reaction progress via TLC/HPLC .
  • Purification Strategies: Employ gradient column chromatography with silica gel or preparative HPLC. Validate purity via melting point and chiral HPLC for stereoisomers .
  • Yield Reporting: Include mass balance tables comparing theoretical vs. isolated yields, noting losses during purification .

Q. How should researchers address heterogeneity in meta-analyses of alpha-Onocerin’s pharmacological effects?

Answer:

  • Heterogeneity Metrics: Calculate I² to quantify variability (% of total variation due to heterogeneity). Values >50% indicate substantial heterogeneity requiring sensitivity analysis .
  • Bias Adjustment: Use funnel plots and Egger’s test to assess publication bias. Stratify studies by model organism (e.g., murine vs. human cell lines) .
  • Random Effects Models: Apply DerSimonian-Laird or Bayesian frameworks to account for between-study variance .

Methodological Guidelines

Q. What criteria ensure rigorous reporting of alpha-Onocerin research in manuscripts?

Answer:

  • Data Transparency: Provide raw spectral data (NMR, HRMS) in supplementary materials, ensuring file naming aligns with journal guidelines .
  • Reproducibility: Detail synthetic protocols (e.g., molar ratios, reaction times) and instrument calibration (e.g., NMR referencing to TMS) .
  • Conflict Resolution: Disclose all funding sources and confirm no undisclosed commercial interests .

Q. How can researchers integrate contradictory data into a cohesive discussion section?

Answer:

  • Contextualization: Compare results with prior studies, highlighting methodological differences (e.g., solvent polarity affecting solubility) .
  • Mechanistic Hypotheses: Propose alternative pathways (e.g., allosteric modulation vs. direct inhibition) and suggest validation experiments .
  • Limitations: Acknowledge sample size constraints or technical biases (e.g., ELISA vs. Western blot sensitivity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Onocerol
Reactant of Route 2
alpha-Onocerol

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